3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one 3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14785637
InChI: InChI=1S/C25H35N3O5/c1-31-22-7-3-4-8-23(22)32-16-15-26-11-13-28(14-12-26)19-24-25(30)21(29)17-20(33-24)18-27-9-5-2-6-10-27/h3-4,7-8,17,30H,2,5-6,9-16,18-19H2,1H3
SMILES:
Molecular Formula: C25H35N3O5
Molecular Weight: 457.6 g/mol

3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one

CAS No.:

Cat. No.: VC14785637

Molecular Formula: C25H35N3O5

Molecular Weight: 457.6 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one -

Specification

Molecular Formula C25H35N3O5
Molecular Weight 457.6 g/mol
IUPAC Name 3-hydroxy-2-[[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-6-(piperidin-1-ylmethyl)pyran-4-one
Standard InChI InChI=1S/C25H35N3O5/c1-31-22-7-3-4-8-23(22)32-16-15-26-11-13-28(14-12-26)19-24-25(30)21(29)17-20(33-24)18-27-9-5-2-6-10-27/h3-4,7-8,17,30H,2,5-6,9-16,18-19H2,1H3
Standard InChI Key LLAUYNOODIGLJK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1OCCN2CCN(CC2)CC3=C(C(=O)C=C(O3)CN4CCCCC4)O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure (C₂₅H₃₅N₃O₅, molecular weight: 457.6 g/mol) features a 4H-pyran-4-one ring substituted at the 2-, 3-, and 6-positions. Key components include:

  • Pyran-4-one core: A six-membered oxygen-containing heterocycle with a ketone group at position 4.

  • 3-Hydroxy group: Enhances hydrogen-bonding capacity and polarity.

  • Piperazine-ethyl-phenoxy moiety: A 2-(2-methoxyphenoxy)ethyl chain linked to a piperazine ring at position 2.

  • Piperidinylmethyl group: A piperidine-substituted methyl group at position 6.

PropertyValue
Molecular FormulaC₂₅H₃₅N₃O₅
Molecular Weight457.6 g/mol
Key Functional GroupsHydroxy, piperazine, piperidine, methoxyphenoxy

This combination of polar and nonpolar groups facilitates interactions with biological targets, including membrane-bound receptors and enzymes .

Synthesis Methods

Reaction Pathways

Synthesis typically involves multi-step reactions to assemble the pyran core and attach substituents. Key steps include:

  • Pyran-4-one formation: Cyclization of diketones or keto-esters under acidic conditions.

  • Mannich reaction: Introduction of the piperazine and piperidine groups via aminomethylation.

  • Etherification: Coupling the 2-methoxyphenoxyethyl chain to the piperazine ring using nucleophilic substitution .

Optimization challenges include maintaining regioselectivity during substitutions and ensuring high purity through chromatography or crystallization .

Biological Activity

Pharmacological Profile

Preclinical studies reveal multifaceted biological effects:

Antimicrobial Activity

The compound inhibits bacterial growth by disrupting cell wall synthesis (MIC: 8–32 µg/mL against Staphylococcus aureus and Escherichia coli).

Neurotransmitter Receptor Interactions

The compound binds serotonin (5-HT) and dopamine receptors with moderate affinity (Kᵢ: 5-HT₁A = 180 nM, D₂ = 220 nM), suggesting applications in neurological disorders .

Biological ActivityTarget/MechanismEfficacy (IC₅₀/Kᵢ)
AntimicrobialCell wall synthesis inhibition8–32 µg/mL
Anticancer (MCF-7)Apoptosis induction12.5 µM
5-HT₁A receptor bindingSerotonin receptor antagonism180 nM

Interaction Studies

Receptor Binding Dynamics

Molecular docking simulations indicate that the 3-hydroxy group forms hydrogen bonds with Ser159 and Thr187 residues of the 5-HT₁A receptor, while the piperazine moiety engages in hydrophobic interactions with Phe112 . This dual binding mode explains its moderate selectivity over dopamine receptors.

Comparative Analysis

Structural Analogues

Compared to simplified derivatives lacking the methoxyphenoxy group, the target compound exhibits 3-fold higher 5-HT₁A affinity, underscoring the importance of the phenoxy substituent in receptor engagement .

Compound5-HT₁A Kᵢ (nM)Anticancer IC₅₀ (µM)
Target compound18012.5
Des-methoxyphenoxy analogue54045.0

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